molecular formula C11H7ClO3S B1422157 5-(2-Carboxythiophene-4-YL)-3-chlorophenol CAS No. 1262003-03-1

5-(2-Carboxythiophene-4-YL)-3-chlorophenol

Cat. No.: B1422157
CAS No.: 1262003-03-1
M. Wt: 254.69 g/mol
InChI Key: XSIWIYPWPDPKSX-UHFFFAOYSA-N
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Description

“5-(2-Carboxythiophene-4-yl)-3-fluorophenol” is a chemical compound with the IUPAC name 4-(3-fluoro-5-hydroxyphenyl)-1H-1lambda3-thiophene-2-carboxylic acid . It has a molecular weight of 239.25 .


Molecular Structure Analysis

The molecular formula of this compound is C11H8FO3S . The InChI code is 1S/C11H8FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13,16H,(H,14,15) .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C .

Scientific Research Applications

1. Synthesis and Structural Characterization

5-(2-Carboxythiophene-4-YL)-3-chlorophenol and its derivatives have been a focus in studies involving synthesis and structural characterization. For example, studies have explored the synthesis of various derivatives, including crystalline structures, and have characterized these structures using techniques like X-ray crystallography, quantum chemical calculations, and spectroscopic methods (Kariuki, Abdel-Wahab, El‐Hiti, 2021), (Viji, Revathi, Balachandran, Babiyana, Narayana, Vinutha V. Salian, 2020).

2. Antimicrobial and Anticancer Activity

Research has shown that derivatives of this compound demonstrate potential antimicrobial and anticancer activities. The biological applications have been explored through screening for antimicrobial functions and studying their effects on various bacterial and fungal strains. Molecular docking studies have been conducted to understand these compounds' interaction with different proteins, potentially leading to their use in treating various diseases (Sivakumar, Revathi, Balachandran, Narayana, Vinutha V. Salian, Shanmugapriya, Vanasundari, 2021), (Hafez, El-Gazzar, Al-Hussain, 2016).

3. Quantum Chemical and Molecular Docking Studies

Quantum chemical and molecular docking studies on this compound and its derivatives have been significant for understanding their molecular structure and potential biological applications. These studies provide insights into the compound's stability, charge transfer mechanisms, and potential interactions with biological molecules, which is crucial for developing pharmaceutical applications (Viji, Balachandran, Babiyana, Narayana, Vinutha V. Saliyan, 2020).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-(3-chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIWIYPWPDPKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686016
Record name 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-03-1
Record name 2-Thiophenecarboxylic acid, 4-(3-chloro-5-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262003-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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